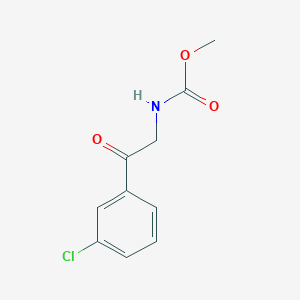

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate

Description

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate is a carbamate derivative featuring a 3-chlorophenyl group attached to a ketone-oxygenated ethyl backbone, with a methyl carbamate functional group. Carbamates are widely studied for their pesticidal, pharmaceutical, and biochemical properties due to their ability to inhibit enzymes like acetylcholinesterase and interact with biological targets such as DNA or proteins . This compound’s structure combines a halogenated aromatic ring (enhancing lipophilicity and target binding) with a carbamate group (contributing to reactivity and metabolic stability). Its synthesis typically involves condensation reactions between chloroacetamide derivatives and carbamate precursors under controlled conditions .

Properties

CAS No. |

87428-19-1 |

|---|---|

Molecular Formula |

C10H10ClNO3 |

Molecular Weight |

227.64 g/mol |

IUPAC Name |

methyl N-[2-(3-chlorophenyl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C10H10ClNO3/c1-15-10(14)12-6-9(13)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,14) |

InChI Key |

AMXPJUJCONKLPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with methyl 2-oxoethylcarbamate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chlorophenyl isocyanate+methyl 2-oxoethylcarbamate→Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted carbamates and phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride with methyl carbamate. The compound exhibits distinct chemical properties that make it suitable for further modifications and applications in medicinal chemistry.

This compound has been investigated for its biological activities, particularly its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions such as Alzheimer's disease and other cognitive disorders.

Cholinesterase Inhibition Studies

Research indicates that carbamates can exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study comparing several carbamates found that this compound demonstrated moderate inhibitory activity against AChE, with an IC50 value indicating its potential as a therapeutic agent in neurodegenerative diseases .

Agricultural Applications

Carbamate compounds are widely used as pesticides due to their effectiveness in controlling pest populations. This compound has been evaluated for its insecticidal properties against various agricultural pests.

Case Study: Efficacy Against Agricultural Pests

In a controlled study, this compound was applied to crops affected by common pests. Results showed a significant reduction in pest populations, suggesting its effectiveness as an insecticide. The compound's mode of action involves the inhibition of acetylcholinesterase in insects, leading to neurotoxicity and subsequent pest mortality .

Cosmetic Applications

The safety and efficacy of this compound have also been explored in cosmetic formulations. Its properties allow it to function effectively as a stabilizer or preservative in various topical products.

Regulatory Considerations

Before being utilized in cosmetics, the compound must undergo rigorous safety assessments to comply with regulatory standards such as those set by the European Union . Studies assessing skin penetration and potential cytotoxicity have shown promising results, indicating that when formulated correctly, it can be safe for use in personal care products.

Conclusion and Future Directions

This compound demonstrates significant potential across multiple domains, from pharmaceuticals to agriculture and cosmetics. Ongoing research is necessary to fully elucidate its mechanisms of action, optimize its formulations, and ensure safety for human use.

Future studies should focus on:

- Developing more efficient synthesis methods.

- Investigating the compound's long-term effects on human health and the environment.

- Exploring additional therapeutic applications beyond cholinesterase inhibition.

Mechanism of Action

The mechanism of action of Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or bind to receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3-chlorophenyl group in the target compound is critical for its bioactivity. Comparisons with analogous compounds reveal:

- Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) : This pesticide replaces the methyl carbamate with an isopropyl group. The bulkier isopropyl substituent reduces water solubility (logP ~3.2) compared to the methyl analog (logP ~2.8), enhancing its persistence in lipid-rich environments .

- Urea derivatives generally exhibit higher hydrogen-bonding capacity, increasing solubility but reducing membrane permeability compared to carbamates .

Table 1: Substituent Impact on Physicochemical Properties

Carbamate Group Variations

The methyl carbamate group distinguishes the target compound from other derivatives:

- tert-Butyl {2-[(3-chloro-4-{3,6-diamino-2-[(3-chlorophenyl)carbamoyl]-5-cyanothieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate (KuSaSch058): The tert-butyl carbamate in this antiplasmodial agent increases steric hindrance, slowing metabolic degradation compared to methyl carbamates. However, methyl carbamates exhibit faster hydrolysis in vivo, which may limit their half-life but reduce bioaccumulation risks .

- Methyl (3-hydroxyphenyl)-carbamate : The hydroxyl group on the phenyl ring enhances polarity (logP ~1.5), improving aqueous solubility but reducing blood-brain barrier penetration compared to the chloro-substituted analog .

Table 2: Carbamate Group Influence on Bioactivity

Toxicity and Metabolic Pathways

Carbamates are metabolized via hydrolysis or oxidative pathways, often yielding reactive intermediates:

- Ethyl carbamate : Metabolized to vinyl carbamate, forming DNA adducts like 7-(2-oxoethyl)guanine, a promutagenic lesion. Methyl carbamates, including the target compound, may follow similar pathways but with slower epoxidation rates due to steric and electronic effects .

- Chlorpropham: Degrades to 3-chloroaniline, a known carcinogen. In contrast, methyl carbamate hydrolysis produces methylamine and CO₂, which are less toxic .

Biological Activity

Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate, with the CAS number 87428-19-1, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include a chlorophenyl group that may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10ClNO3

- Molecular Weight : 229.65 g/mol

- Canonical SMILES : CCOC(=O)C(=O)C1=CC(=CC=C1Cl)C(=O)N

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. It is believed to function primarily as an enzyme inhibitor, affecting pathways related to cell proliferation and apoptosis.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act on specific receptors, influencing signal transduction pathways that regulate various physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines, indicating potential utility in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of cholinesterases |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Evaluation

In vitro assays conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the chlorophenyl group or the carbamate moiety may enhance its potency and selectivity for specific targets.

Table 2: Structure–Activity Relationship Insights

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl (2-(3-chlorophenyl)-2-oxoethyl)carbamate?

- Methodology : The synthesis typically involves two steps:

Formation of the 2-(3-chlorophenyl)-2-oxoethyl intermediate : Achieved via oxidation of 2-(3-chlorophenyl)ethylamine derivatives using agents like KMnO₄ or K₂Cr₂O₇ in acidic conditions (e.g., H₂SO₄) .

Carbamate introduction : React the intermediate with methyl chloroformate or via coupling reagents like T3P (propylphosphonic anhydride) in the presence of a base (e.g., Et₃N) .

- Critical Parameters : Control reaction temperature (0–25°C) and stoichiometry to avoid over-oxidation or side reactions.

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm the carbamate group (–NHCOO–) and aromatic substitution patterns (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~242–258) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N–H vibrations (~3350 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize carbamate stability during multi-step synthesis?

- Protecting Groups : Use tert-butyl carbamate (Boc) as a temporary protecting group for amine intermediates, which can be cleaved under acidic conditions (e.g., TFA/DCM) .

- Reagent Selection : Avoid strong bases (e.g., LiAlH₄) that may hydrolyze the carbamate; prefer mild reducing agents (NaBH₄) for selective reductions .

- Data Contradiction Example : Conflicting yields in carbamate formation may arise from solvent polarity (e.g., EtOAc vs. THF) or moisture sensitivity; replicate reactions under inert atmospheres .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Approach :

- Perform DFT calculations to map electron density on the 3-chlorophenyl ring and carbamate carbonyl, identifying electrophilic sites .

- Simulate transition states for nucleophilic attack (e.g., by amines or thiols) to predict regioselectivity .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with para-substituted nucleophiles) .

Q. What methods resolve contradictions in reported biological activities of carbamate derivatives?

- Case Study : If antimicrobial activity varies across studies:

Assay Conditions : Compare MIC (minimum inhibitory concentration) testing protocols (e.g., broth microdilution vs. agar diffusion) .

Compound Purity : Verify purity via HPLC (>95%) and exclude impurities (e.g., residual solvents) using GC-MS .

Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.